![molecular formula C43H62O11 B1496289 (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one CAS No. 165108-44-1](/img/structure/B1496289.png)

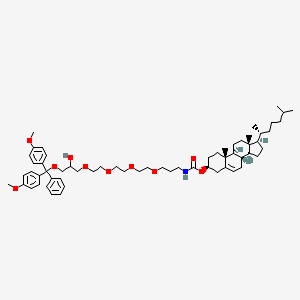

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

Overview

Description

Doramectin monosaccharide is a derivative of doramectin, a broad-spectrum antiparasitic agent primarily used in veterinary medicine. Doramectin itself is a macrolide disaccharide produced by the fermentation of Streptomyces avermitilis. Doramectin monosaccharide is obtained through the selective hydrolysis of the terminal saccharide unit of doramectin. This compound is known for its potent inhibition of nematode larval development, although it lacks paralytic activity .

Mechanism of Action

Target of Action

Doramectin monosaccharide, a derivative of doramectin, primarily targets parasites such as gastrointestinal roundworms, lungworms, eyeworms, grubs, sucking lice, and mange mites in cattle . These parasites are detrimental to the health of the host organism, causing a variety of diseases and health complications.

Mode of Action

Doramectin monosaccharide interacts with its targets by binding to glutamate-gated chloride ion channels in invertebrates . This binding action leads to an increase in the permeability of the cell membrane to chloride ions, resulting in hyperpolarization of nerve cells. The hyperpolarization then leads to paralysis and death of the parasites .

Biochemical Pathways

The action of doramectin monosaccharide affects several biochemical pathways. It has been found to induce apoptosis through the Bcl-2/Bax/Caspase-3 pathway . Additionally, it has been shown to induce reactive oxygen species (ROS) overproduction, which then causes necroptosis through the RIPK1/RIPK3/MLKL pathway . Mitochondria act as a bridge between these two pathways .

Result of Action

The molecular and cellular effects of doramectin monosaccharide’s action are significant. It leads to the paralysis and death of parasites, thereby alleviating the host organism of the associated health complications . In addition, it has been shown to induce programmed cell death (PCD) in glioma cells, suggesting potential anti-cancer effects .

Action Environment

The action, efficacy, and stability of doramectin monosaccharide can be influenced by various environmental factors. For instance, doramectin can persist in the environment for a longer period, depending on chemical, physical, and biological conditions . It has been shown to have harmful effects on non-target organisms in the environment, such as plants and soil invertebrates . Therefore, the prudent use of doramectin monosaccharide is recommended to reduce negative effects on the environment .

Biochemical Analysis

Biochemical Properties

Doramectin monosaccharide plays a significant role in biochemical reactions, particularly in inhibiting nematode larval development . Unlike doramectin, which induces paralysis in parasites, doramectin monosaccharide lacks paralytic activity but remains a potent inhibitor of larval development. This compound interacts with various enzymes and proteins involved in the metabolic pathways of nematodes, although specific enzymes and proteins have not been extensively documented.

Cellular Effects

Doramectin monosaccharide influences various cellular processes, particularly in nematodes. It inhibits larval development by interfering with cellular metabolism and signaling pathways

Molecular Mechanism

The molecular mechanism of doramectin monosaccharide involves its interaction with specific biomolecules that regulate nematode development. It is believed to inhibit key enzymes involved in larval growth, although the exact binding interactions and enzyme targets remain to be identified

Temporal Effects in Laboratory Settings

In laboratory settings, doramectin monosaccharide exhibits stability over time, maintaining its inhibitory effects on nematode larvae Studies have shown that it remains effective in inhibiting larval development over extended periods, although its long-term effects on cellular function and potential degradation products have not been fully characterized

Dosage Effects in Animal Models

The effects of doramectin monosaccharide vary with different dosages in animal models. At lower doses, it effectively inhibits larval development without causing paralysis . Higher doses may lead to adverse effects, although specific toxic or threshold effects have not been extensively studied. It is crucial to determine the optimal dosage that maximizes efficacy while minimizing potential toxicity.

Metabolic Pathways

Doramectin monosaccharide is involved in metabolic pathways that regulate nematode development

Preparation Methods

Synthetic Routes and Reaction Conditions: Doramectin monosaccharide is synthesized by the selective hydrolysis of doramectin. The process involves the use of specific hydrolytic enzymes or acidic conditions to remove the terminal saccharide unit from doramectin, resulting in the formation of doramectin monosaccharide .

Industrial Production Methods: The industrial production of doramectin monosaccharide typically involves the fermentation of Streptomyces avermitilis mutant strains. These strains are cultivated in a controlled environment with cyclohexanecarboxylic acid as a precursor. The fermentation process is optimized to enhance the yield of doramectin, which is then subjected to selective hydrolysis to produce doramectin monosaccharide .

Chemical Reactions Analysis

Types of Reactions: Doramectin monosaccharide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of doramectin monosaccharide .

Scientific Research Applications

Doramectin monosaccharide has several scientific research applications, including:

Chemistry: Used as a model compound to study the chemical properties and reactivity of macrolide monosaccharides.

Biology: Investigated for its role in inhibiting nematode larval development, making it a valuable tool in parasitology research.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of parasitic infections in animals.

Industry: Utilized in the development of antiparasitic formulations for veterinary use

Comparison with Similar Compounds

Doramectin monosaccharide is compared with other similar compounds such as ivermectin, selamectin, and eprinomectin. These compounds share a similar macrolide structure and mechanism of action but differ in their specific chemical modifications and spectrum of activity. For instance:

Ivermectin: Similar in structure but has a broader spectrum of activity against various parasites.

Selamectin: Used primarily for the treatment of ectoparasites in pets.

Eprinomectin: Known for its efficacy in treating internal and external parasites in livestock.

Doramectin monosaccharide stands out due to its selective inhibition of nematode larval development without causing paralysis, making it a unique and valuable compound in parasitology research .

Properties

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H62O11/c1-24-11-10-14-30-23-49-40-36(44)27(4)19-33(43(30,40)47)41(46)51-32-20-31(16-15-25(2)38(24)52-35-21-34(48-6)37(45)28(5)50-35)53-42(22-32)18-17-26(3)39(54-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-40,44-45,47H,7-9,12-13,16,20-23H2,1-6H3/b11-10-,25-15-,30-14?/t24-,26-,28-,31+,32-,33-,34-,35-,36+,37-,38-,39-,40+,42+,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDCQUOZPUMCSE-CPKBAYHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)C=CC(C(O6)C7CCCCC7)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)/C)O[C@]6(C4)C=C[C@@H]([C@H](O6)C7CCCCC7)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H62O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1R,13Z,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11,13-hexaene-27-carboxylate](/img/structure/B1496220.png)

![3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1496258.png)

![(2Z)-3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(Z)-3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B1496260.png)